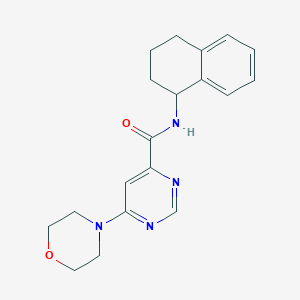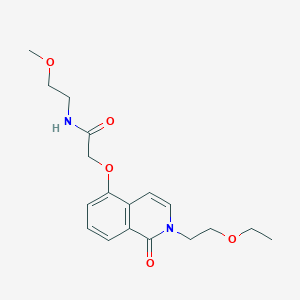
5-Methyl-2-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)benzyl alcohol is an organic compound characterized by a benzene ring substituted with a methyl group at the 5th position and a trifluoromethyl group at the 2nd position, along with a benzyl alcohol functional group
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 5-methyl-2-(trifluoromethyl)benzene using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 5-methyl-2-(trifluoromethyl)benzene is reacted with methylmagnesium bromide (CH3MgBr) followed by hydrolysis to yield the benzyl alcohol derivative.
Reductive Amination: This method involves the reductive amination of 5-methyl-2-(trifluoromethyl)benzaldehyde using reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of ammonia.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the benzyl alcohol to the corresponding benzyl chloride using reagents like thionyl chloride (SOCl2).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: SOCl2, room temperature
Substitution: HNO3, H2SO4, room temperature
Major Products Formed:
5-Methyl-2-(trifluoromethyl)benzoic acid (from oxidation)
5-Methyl-2-(trifluoromethyl)benzyl chloride (from reduction)
Nitro-substituted derivatives (from substitution)
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethyl)benzyl alcohol has diverse applications across various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Methyl-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(trifluoromethyl)benzoic acid
5-Methyl-2-(trifluoromethyl)benzaldehyde
2-Methyl-5-(trifluoromethyl)benzyl chloride
Uniqueness: 5-Methyl-2-(trifluoromethyl)benzyl alcohol stands out due to its benzyl alcohol functionality, which provides unique reactivity and potential applications compared to its counterparts. The presence of the trifluoromethyl group also imparts significant electronegativity, enhancing its chemical properties.
Eigenschaften
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOLCCNJJHAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)


![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)
![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)






![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
